Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate
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Overview
Description
Methyl 3-(1-bicyclo[111]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic ring system
Preparation Methods
The synthesis of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate typically involves the use of tricyclo[1.1.1.01,3]pentane (TCP) as a starting material. One common synthetic route involves the triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides This method is favored due to its mild reaction conditions and broad substrate scope
Chemical Reactions Analysis
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bicyclo[1.1.1]pentane ring can undergo substitution reactions, particularly at the bridgehead positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane ring system can mimic the spatial arrangement of other functional groups, allowing it to interact with biological targets in a unique manner .
Comparison with Similar Compounds
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Disubstituted bicyclo[1.1.0]butanes: These compounds are also used in strain-release chemistry and have applications in bioconjugation processes.
1-Halo-3-substituted bicyclo[1.1.1]pentanes: These compounds are synthesized under mild conditions and have broad substrate scope. The uniqueness of this compound lies in its specific functional groups and the resulting properties, such as increased stability and unique molecular interactions.
Biological Activity
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate (CAS Number: 2322853-09-6) is a synthetic organic compound notable for its unique bicyclic structure and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- Structure : The compound features a bicyclo[1.1.1]pentane moiety, which contributes to its structural rigidity and potential metabolic stability.
Synthesis
The synthesis of this compound typically involves:
- Asymmetric Synthesis : Utilizing various coupling reactions to incorporate the bicyclic structure into amino acid derivatives.
- Key Reactions : Suzuki coupling and asymmetric reduction are commonly employed in the synthesis of similar compounds, enhancing their bioactivity profiles .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of compounds containing bicyclo[1.1.1]pentane structures. For instance, derivatives of this compound have been evaluated for their effects on inflammatory responses in human monocyte cell lines:
- Mechanism of Action : These compounds modulate NFκB activity, a critical pathway in inflammation, leading to a significant reduction in pro-inflammatory cytokines such as TNFα and MCP1 .
- Efficacy : One study reported that a related bicyclo compound demonstrated an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced inflammation, indicating potent anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The incorporation of the bicyclo[1.1.1]pentane moiety has been shown to enhance the metabolic stability and bioactivity of various compounds:
- Bioisosteric Replacement : Bicyclo structures can serve as effective replacements for more traditional alkyl groups in drug design, potentially improving pharmacokinetic properties without compromising efficacy .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
QQEJCSUVDSNSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC |
Origin of Product |
United States |
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